molecular formula C13H13N3O2 B1438210 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine CAS No. 1312617-86-9

4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine

Cat. No. B1438210
CAS RN: 1312617-86-9
M. Wt: 243.26 g/mol
InChI Key: YJAIWDOJDAVHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine, also known as 4-CPCP, is a novel benzodioxole-based compound that has recently been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, which makes it a promising candidate for further research.

Scientific Research Applications

Comprehensive Analysis of 4-(2H-1,3-Benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine

Histone Deacetylase (HDAC) Inhibition: This compound has been used as an intermediary in the construction of trithiocarbonates for HDAC inhibitors. HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. HDAC inhibitors have therapeutic applications in cancer treatment, as they can induce cell cycle arrest, differentiation, and death of cancer cells .

Synthesis of Quinoline Derivatives: The compound has been involved in the synthesis of quinoline derivatives. Quinolines are a class of heterocyclic aromatic organic compounds with wide-ranging applications in medicinal chemistry, including antimalarial, antibacterial, and anticancer activities .

Crystallography Studies: 4-(2H-1,3-Benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine has been featured in crystallography studies to understand its structure and properties better. Such studies are crucial for designing drugs with specific targeting abilities and minimal side effects .

Antimicrobial Activity: Compounds with the benzodioxol moiety have shown potential antimicrobial activity. While specific studies on this compound may not be available, its structural features suggest it could be explored for antimicrobial properties.

Anti-inflammatory Properties: Similarly, benzodioxol derivatives have been studied for their anti-inflammatory properties. The compound could be investigated for such potential benefits due to its structural similarity.

Neuroprotective Effects: Benzodioxol compounds have also been associated with neuroprotective effects, which could make this compound a candidate for research into neurodegenerative diseases.

Enzyme Inhibition: The pyrazole moiety present in the compound is known for its enzyme inhibitory activity, which could be harnessed in various therapeutic areas.

Agricultural Chemical Research: Pyrazole derivatives are often used in agricultural chemistry as herbicides or insecticides. This compound’s unique structure could lead to new developments in this field.

MDPI Academia Amanote Research

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-cyclopropyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-13-11(12(15-16-13)7-1-2-7)8-3-4-9-10(5-8)18-6-17-9/h3-5,7H,1-2,6H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAIWDOJDAVHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)N)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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